molecular formula C13H16N2OS B2879242 (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 897615-78-0

(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2879242
CAS No.: 897615-78-0
M. Wt: 248.34
InChI Key: PJTFMKPQEQEVRC-BUHFOSPRSA-N
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Description

(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide is an organic compound belonging to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl and a methyl group attached to the benzothiazole ring, and a propionamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide typically involves the condensation of 3-ethyl-6-methylbenzothiazole with propionamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the ylidene intermediate. The reaction is conducted in an inert atmosphere, often using solvents like dimethylformamide or tetrahydrofuran, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propionamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide: Similar structure but with an acetamide group instead of a propionamide group.

    (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide: Similar structure but with a butyramide group instead of a propionamide group.

Uniqueness

(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide is unique due to its specific substitution pattern on the benzothiazole ring and the presence of the propionamide group. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-4-12(16)14-13-15(5-2)10-7-6-9(3)8-11(10)17-13/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTFMKPQEQEVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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